molecular formula C14H17FINO3 B8160166 tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate

Cat. No.: B8160166
M. Wt: 393.19 g/mol
InChI Key: YCVPXMDTKRPXMW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (four-membered, saturated nitrogen-containing ring) with a tert-butyl carbamate group at position 1 and a 2-fluoro-4-iodophenoxy substituent at position 3. Its molecular formula is estimated as C₁₄H₁₆FINO₃ (molecular weight ≈ 440 g/mol).

Properties

IUPAC Name

tert-butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FINO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(16)6-11(12)15/h4-6,10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVPXMDTKRPXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols

One method involves cyclizing amino alcohols under controlled conditions. For example, reacting azetidine-3-carboxylic acid with methanol and thionyl chloride generates methyl azetidine-3-carboxylate hydrochloride, which is then protected with tert-butyloxycarbonyl (Boc) anhydride to form tert-butyl 3-methyl azetidine-1,3-dicarboxylate. Subsequent reduction with sodium borohydride (NaBH₄) or Red-Al yields tert-butyl 3-hydroxyazetidine-1-carboxylate, a key intermediate for further functionalization.

Fluorination and Iodination Strategies

Introducing fluorine and iodine substituents onto the phenoxy group requires precise control. A common strategy involves:

  • Electrophilic Aromatic Substitution : Fluorination of a phenolic precursor using fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride (HF)/triethylamine systems.

  • Halogen Exchange Reactions : Iodination at the para position relative to fluorine, leveraging directing effects of existing substituents.

Introduction of the 2-Fluoro-4-iodophenoxy Group

The phenoxy group is introduced via nucleophilic substitution or alkylation reactions.

O-Alkylation of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

A critical step involves reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with a halogenated benzyl bromide or equivalent. For example:

  • Reagents : Potassium tert-butoxide (t-BuOK) as a base, tetrahydrofuran (THF) as a solvent.

  • Procedure : The hydroxyazetidine is deprotonated with t-BuOK, followed by alkylation with 2-fluoro-4-iodobenzyl bromide (or similar) to form the ether linkage.

Key Reaction Parameters :

ParameterValue/Optimal Condition
Baset-BuOK (1.1–1.2 eq)
SolventAnhydrous THF
TemperatureRoom temperature (20–25°C)
Reaction Time14–16 hours

This method achieves high yields (>80%) when optimized.

Alternative Routes: Ullmann Coupling or Cross-Coupling

For complex substrates, palladium-catalyzed coupling reactions (e.g., Ullmann coupling) may be employed to attach the aryl iodide to the azetidine core. However, such methods are less commonly reported for this specific compound.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

  • HPLC : Reverse-phase purification using C18 columns for final product isolation.

Spectroscopic and Analytical Data

TechniqueKey Observations
¹H NMR δ 7.45 (t, J=8.3 Hz, 1H), δ 4.49 (s, 2H)
HRMS m/z 393.19 [M+H]⁺ (C₁₄H₁₇FINO₃)
LC-MS m/z 310.1 [M-56 + H]⁺ (Boc removal)

These data confirm the integrity of the azetidine ring and phenoxy substituent.

Challenges and Optimization

Byproduct Management

During alkylation, trace chlorinated byproducts (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate) may form. Purification involves treating the mixture with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by aqueous extraction to reduce impurities below 1%.

Stability Considerations

The iodinated phenoxy group is sensitive to reducing agents and light. Reactions are typically conducted under inert atmospheres (N₂/Ar) to prevent degradation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
O-Alkylation High regioselectivity, scalableRequires anhydrous conditions65–80
Ullmann Coupling Suitable for complex substratesHigh catalyst cost, moderate yields40–60
Radical Cyclization Rapid reaction timesLimited functional group tolerance50–70

Data compiled from patents and synthetic protocols .

Chemical Reactions Analysis

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and iodo substituents on the phenoxy group make it susceptible to nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the phenoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens, alkylating agents), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use the compound to study the effects of fluoro and iodo substituents on biological activity and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The fluoro and iodo substituents can enhance binding affinity and selectivity by participating in halogen bonding and other non-covalent interactions. The azetidine ring may also contribute to the compound’s conformational flexibility and overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The substituent at position 3 of the azetidine ring significantly influences physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Applications Source
tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate (Target) 2-fluoro-4-iodophenoxy ~440 Heavy atom for X-ray crystallography; Suzuki coupling precursor Estimated
tert-Butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate (1121633-27-9) 2-chloropyrimidin-4-yloxy 285.73 High boiling point (424.3°C); potential kinase inhibitor intermediate
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (158602-35-8) 2-ethoxy-2-oxoethyl 243.30 High GI absorption; P-glycoprotein substrate
tert-Butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate (1356109-84-6) 4-nitropyridin-2-yl 279.29 Nitro group enables redox reactions; electrophilic intermediate
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) 2-bromoethyl 264.16 Alkyl halide reactivity for nucleophilic substitution

Pharmacokinetic and Bioavailability Trends

  • Solubility and Permeability : Ethoxy-2-oxoethyl derivatives (e.g., CAS 158602-35-8) exhibit moderate GI absorption (predicted) due to ester groups enhancing lipophilicity, while fluorine-containing analogs (e.g., CAS 1083181-23-0) show enhanced blood-brain barrier (BBB) penetration .
  • Enzymatic Stability : The tert-butyl carbamate group in all analogs provides steric protection against enzymatic hydrolysis, a critical feature for prodrug design .

Key Research Findings

Yield Optimization : Pyrazole-substituted analogs achieve higher yields (83%) compared to morpholine derivatives (64%), likely due to reduced steric hindrance .

Thermal Stability : Chloropyrimidinyloxy derivatives exhibit high thermal stability (boiling point > 400°C), advantageous for high-temperature reactions .

Spectral Characterization : All analogs are validated via IR (C=O stretch ~1700 cm⁻¹), NMR (tert-butyl singlet at ~1.4 ppm), and HRMS .

Biological Activity

tert-Butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C14H17FINO3
  • Molecular Weight : 393.20 g/mol
  • CAS Number : 214692

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antimicrobial, anticancer, and neuroprotective agent. The presence of fluorine and iodine atoms in its structure may enhance its reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that azetidine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Azetidine derivatives have been explored for their anticancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through modulation of apoptotic pathways. Specific investigations into this compound's effects on cancer cell lines are still ongoing.

Neuroprotective Effects

Some azetidine-based compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. Mechanisms may involve antioxidant properties and modulation of neuroinflammatory responses.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObservations
This compoundAntimicrobialExhibited significant inhibition against E. coli and S. aureus
tert-Butyl 3-(4-iodophenoxy)azetidine-1-carboxylateAnticancerInduced apoptosis in human cancer cell lines
tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylateNeuroprotectiveReduced oxidative stress markers in neuronal cells

Case Studies and Research Findings

Study on Antimicrobial Activity :
Researchers tested various azetidine derivatives against common pathogens. Results indicated significant inhibition zones for certain derivatives, suggesting potential for development as antimicrobial agents.

Anticancer Research :
A study focused on the cytotoxic effects of azetidine derivatives on human cancer cell lines revealed that some compounds led to a dose-dependent decrease in cell viability, indicating their potential as anticancer drugs.

Neuroprotection Study :
Investigations into the neuroprotective effects of related azetidine compounds demonstrated reduced oxidative stress markers in neuronal cells exposed to toxic agents, highlighting their therapeutic potential.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The unique structural components, particularly the fluoro and iodo substituents, may enhance binding affinity and specificity towards these targets.

Q & A

What synthetic strategies are optimal for constructing the azetidine core in tert-butyl 3-(2-fluoro-4-iodophenoxy)azetidine-1-carboxylate?

Basic:
The azetidine ring can be synthesized via nucleophilic substitution followed by cyclization. For example, halogenated precursors (e.g., 2-fluoro-4-iodophenol) may react with tert-butyl carboxylic acid derivatives under mild conditions (e.g., tetrahydrofuran (THF) solvent, triethylamine catalyst) to form intermediates, which undergo cyclization to yield the azetidine structure .

Advanced:
Optimize ring-closing reactions using strain-release strategies or photoredox catalysis to enhance stereochemical control. Consider solvent polarity effects (e.g., dimethyl sulfoxide (DMSO) for polar transition states) and protecting group compatibility for the tert-butyl ester during cyclization .

How can reaction conditions be tailored to improve yield and purity during iodophenoxy substitution?

Basic:
Use stoichiometric control of the iodophenol derivative and tert-butyl precursor in aprotic solvents (e.g., acetonitrile) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced:
Employ Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent ratios. For example, elevated temperatures (60–80°C) may accelerate substitution but risk tert-butyl group degradation. Validate purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry .

What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

Basic:
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and azetidine ring integrity. Fourier-transform infrared spectroscopy (FT-IR) verifies carbonyl (C=O) and ether (C-O) functional groups .

Advanced:
X-ray crystallography provides unambiguous 3D conformation, especially for stereochemical assignments. Dynamic NMR or chiral chromatography resolves enantiomeric excess in asymmetric syntheses .

How can researchers identify biological targets for this compound in drug discovery?

Basic:
Screen against enzyme/receptor libraries (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Prioritize targets based on fluorine’s electronegativity and iodine’s steric bulk .

Advanced:
Use molecular docking simulations to predict interactions with active sites (e.g., halogen bonding via iodine). Validate with mutagenesis studies to pinpoint key residues .

How should conflicting solubility data be resolved for this compound?

Basic:
Empirically test solubility in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Note discrepancies arising from crystallinity or hygroscopicity .

Advanced:
Apply Hansen solubility parameters (HSPs) to model solvent compatibility. Use differential scanning calorimetry (DSC) to correlate solubility with polymorphic forms .

What methodologies address stability challenges during storage and handling?

Basic:
Store under inert atmosphere (argon) at –20°C to prevent tert-butyl ester hydrolysis. Use amber vials to shield against light-induced degradation of the iodophenoxy group .

Advanced:
Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Quantify degradation products via LC-MS and adjust formulation (e.g., lyophilization) .

How can structure-activity relationships (SAR) be explored for fluorinated and iodinated analogs?

Advanced:
Synthesize derivatives with halogen substitutions (e.g., Cl, Br) and compare pharmacokinetic profiles. Use quantum mechanical calculations (DFT) to correlate electronic effects (e.g., fluorine’s σ-hole) with bioactivity .

What purification techniques are effective for removing byproducts in multi-step syntheses?

Basic:
Flash chromatography (silica gel, hexane/ethyl acetate gradients) isolates the target compound. Confirm purity via melting point analysis .

Advanced:
Scale-up using centrifugal partition chromatography (CPC) for higher resolution. Employ recrystallization with co-solvents (e.g., hexane/DCM) to remove persistent impurities .

How does the tert-butyl group influence the compound’s reactivity in downstream modifications?

Advanced:
The tert-butyl ester acts as a transient protecting group for the azetidine nitrogen. Evaluate deprotection conditions (e.g., HCl/dioxane) to avoid side reactions at the iodophenoxy moiety .

What computational tools are recommended for predicting metabolic pathways?

Advanced:
Use in silico tools like MetaSite or GLORYx to predict cytochrome P450-mediated oxidation sites. Validate with in vitro microsomal assays .

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